molecular formula C22H23N3O4S2 B2828924 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide CAS No. 1207035-29-7

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

Cat. No.: B2828924
CAS No.: 1207035-29-7
M. Wt: 457.56
InChI Key: XLOROALXTVETJK-UHFFFAOYSA-N
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Description

The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide” is a chemical compound with the CAS Number: 1185294-14-7 . Its molecular weight is 337.25 and its IUPAC name is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride .


Molecular Structure Analysis

The compound’s InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H . This indicates that the compound has a complex structure with multiple functional groups including a methoxyphenyl group, a piperazine ring, and a propanoic acid group.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 337.25 . Its InChI Code is 1S/C14H20N2O3.2ClH/c1-19-13-4-2-12(3-5-13)16-10-8-15(9-11-16)7-6-14(17)18;;/h2-5H,6-11H2,1H3,(H,17,18);2*1H , which provides information about its molecular structure.

Scientific Research Applications

Arylpiperazine Derivatives: Metabolism and Therapeutic Potential

Arylpiperazine derivatives have been extensively studied for their clinical applications, mainly in the treatment of depression, psychosis, or anxiety. These compounds, including buspirone, nefazodone, trazodone, aripiprazole, perospirone, and ziprasidone, undergo significant pre-systemic and systemic metabolism. The metabolism involves CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects. This metabolic pathway indicates the potential for arylpiperazine derivatives, possibly including 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide, to be used in neuropsychiatric treatments through modulation of neurotransmitter systems S. Caccia, (2007).

Sulfonamide Compounds: Therapeutic Use and Patent Insights

Sulfonamides have been recognized for their role in various clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and antipsychotics. The exploration of novel sulfonamides for selective antiglaucoma drugs, antitumor agents, and diagnostic tools demonstrates the continuous interest in sulfonamide-based research. This ongoing research suggests potential applications for sulfonamide derivatives, including the targeted compound, in treating and diagnosing diseases like glaucoma and cancer F. Carta, A. Scozzafava, C. Supuran, (2012).

Piperazine Derivatives: Patent Review and Therapeutic Applications

Piperazine derivatives are significant in medicinal chemistry due to their versatility and presence in drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, and antiviral agents. The modification of the piperazine nucleus has shown a significant impact on the medicinal potential of the resultant molecules. The structural flexibility of piperazine derivatives to serve as a building block for drug discovery indicates potential research and therapeutic applications for compounds like this compound in various diseases A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, (2016).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S2/c1-29-19-9-7-18(8-10-19)24-12-14-25(15-13-24)31(27,28)20-11-16-30-21(20)22(26)23-17-5-3-2-4-6-17/h2-11,16H,12-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOROALXTVETJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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